molecular formula C11H9F2NO3 B11803381 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11803381
M. Wt: 241.19 g/mol
InChI Key: VFZRRPDPDGYLAA-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents that have a broad spectrum of activity against various bacterial pathogens. The incorporation of fluorine atoms into the quinolone structure enhances its antibacterial properties and pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives, with suitable reagents.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolone N-oxides using oxidizing agents.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and halogenating agents.

Major Products Formed

    Oxidation Products: Quinolone N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinolone derivatives.

Scientific Research Applications

6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its antibacterial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves:

    Inhibition of Bacterial DNA Gyrase: The compound binds to bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.

    Disruption of DNA Processes: By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, leading to the disruption of DNA processes and bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific fluorination pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H9F2NO3

Molecular Weight

241.19 g/mol

IUPAC Name

6,8-difluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-3,7H,4H2,1H3,(H,16,17)

InChI Key

VFZRRPDPDGYLAA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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